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This document provides a detailed protocol for the gram-scale total synthesis of (±)-Sparteine,

a valuable chiral ligand in asymmetric synthesis. The presented methodology follows the

efficient, seven-step route developed by Reisman and coworkers, which utilizes readily

available and inexpensive starting materials.[1][2] This protocol is designed to offer a reliable

and scalable method for accessing significant quantities of (±)-Sparteine for applications in

synthetic chemistry and drug development.

(±)-Sparteine is a tetracyclic quinolizidine alkaloid whose enantiomers are widely used as chiral

ligands.[1] Due to inconsistent availability from natural sources, several total syntheses have

been developed. The Reisman synthesis is notable for its efficiency and reliance on commodity

chemicals.[1] A key feature of this synthesis is a pyridine dearomatization/cyclization cascade

to construct the functionalized quinolizidine core of the molecule.[1]

Overall Synthetic Pathway
The seven-step synthesis of (±)-Sparteine commences with the reaction of pyridine and glutaryl

chloride to form a key quinolizidine intermediate. This is followed by a series of transformations

to construct the complete tetracyclic framework of (±)-Sparteine.
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Caption: Overall workflow for the gram-scale synthesis of (±)-Sparteine.

Quantitative Data Summary
The following tables summarize the key quantitative data for each step in the gram-scale

synthesis of (±)-Sparteine.

Table 1: Synthesis of Quinolizidine Intermediate

Reagent Molar Equiv. Amount

Pyridine 1.0 8.1 mL, 100 mmol

Glutaryl Chloride 1.1 12.7 mL, 110 mmol

Dichloromethane (DCM) - 500 mL

Methanol - 50 mL

Product Yield Amount

Quinolizidine Intermediate 65% 14.6 g

Table 2: Epimerization to Trans Isomer

Reagent Molar Equiv. Amount

Quinolizidine Intermediate 1.0 14.6 g, 65.0 mmol

Sodium Methoxide (25 wt% in

MeOH)
1.1 15.0 mL, 71.5 mmol

Methanol - 325 mL

Product Yield Amount

Trans Isomer 95% 13.9 g

Table 3: Hydrogenation of Trans Isomer
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Reagent Molar Equiv. Amount

Trans Isomer 1.0 13.9 g, 61.7 mmol

Palladium on Carbon (10 wt%) 0.01 656 mg, 0.617 mmol

Methanol - 300 mL

Product Yield (over 2 steps) Amount

Hydrogenated Ester 55% 7.7 g

Table 4: Reduction and Tosylation

Reagent Molar Equiv. Amount

Hydrogenated Ester 1.0 7.7 g, 33.9 mmol

L-Selectride (1.0 M in THF) 1.2 40.7 mL, 40.7 mmol

p-Toluenesulfonyl Chloride 1.5 9.7 g, 50.9 mmol

Triethylamine 2.0 9.5 mL, 67.8 mmol

DMAP 0.1 414 mg, 3.39 mmol

Dichloromethane (DCM) - 170 mL

Product Yield Amount

Tosylate 73% 8.5 g

Table 5: SN2 Reaction with Glutarimide
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Reagent Molar Equiv. Amount

Tosylate 1.0 8.5 g, 24.7 mmol

Glutarimide 1.5 4.2 g, 37.1 mmol

Potassium Carbonate 2.0 6.8 g, 49.4 mmol

Acetonitrile - 125 mL

Product Yield Amount

N-Alkylation Product 93% 6.8 g

Table 6: Intramolecular Addition to form Tetracycle

Reagent Molar Equiv. Amount

N-Alkylation Product 1.0 6.8 g, 23.0 mmol

KHMDS (1.0 M in THF) 2.2 50.6 mL, 50.6 mmol

Tetrahydrofuran (THF) - 230 mL

Product Yield Amount

Tetracycle 56% 3.8 g

Table 7: Reduction to (±)-Sparteine

Reagent Molar Equiv. Amount

Tetracycle 1.0 3.8 g, 12.9 mmol

Lithium Aluminum Hydride

(LiAlH4)
5.0 2.5 g, 64.5 mmol

Diethyl Ether - 130 mL

Product Yield Amount

(±)-Sparteine
56% (by qNMR), 30%

(recrystallized)

1.7 g (by qNMR), 0.9 g

(recrystallized)
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Experimental Protocols
The following protocols are adapted from the supporting information of Lam, P. H.; Kerkovius,

J. K.; Reisman, S. E. Org. Lett.2023, 25 (46), 8230–8233.

Step 1: Synthesis of Quinolizidine Intermediate
To a solution of pyridine (8.1 mL, 100 mmol) in dichloromethane (DCM, 500 mL) at -78 °C,

add glutaryl chloride (12.7 mL, 110 mmol) dropwise.

Stir the reaction mixture at -78 °C for 1 hour.

Allow the reaction to warm to room temperature and stir for an additional hour.

Cool the reaction mixture back to -78 °C and quench with methanol (50 mL).

Perform an aqueous workup and purify the crude product by flash chromatography to yield

the quinolizidine intermediate.

Step 2: Epimerization to Trans Isomer
To a solution of the quinolizidine intermediate (14.6 g, 65.0 mmol) in methanol (325 mL), add

sodium methoxide (25 wt% in MeOH, 15.0 mL, 71.5 mmol).

Stir the reaction mixture at room temperature for 2 hours.

Neutralize the reaction with acetic acid and concentrate under reduced pressure.

Purify the residue by flash chromatography to afford the trans isomer.

Step 3: Hydrogenation of Trans Isomer
To a solution of the trans isomer (13.9 g, 61.7 mmol) in methanol (300 mL), add 10 wt%

palladium on carbon (656 mg, 1 mol%).

Hydrogenate the mixture under a balloon of hydrogen gas at room temperature overnight.

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the

crude hydrogenated ester, which is used in the next step without further purification.
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Step 4: Reduction and Tosylation
To a solution of the crude hydrogenated ester (7.7 g, 33.9 mmol) in dichloromethane (DCM,

170 mL) at -78 °C, add L-Selectride (1.0 M in THF, 40.7 mL, 40.7 mmol) dropwise.

Stir the reaction at -78 °C for 1 hour.

To the reaction mixture, add triethylamine (9.5 mL, 67.8 mmol), 4-dimethylaminopyridine

(DMAP, 414 mg, 3.39 mmol), and p-toluenesulfonyl chloride (9.7 g, 50.9 mmol).

Allow the reaction to warm to room temperature and stir overnight.

Perform an aqueous workup and purify the crude product by flash chromatography to give

the tosylate.

Step 5: SN2 Reaction with Glutarimide
To a solution of the tosylate (8.5 g, 24.7 mmol) in acetonitrile (125 mL), add glutarimide (4.2

g, 37.1 mmol) and potassium carbonate (6.8 g, 49.4 mmol).

Heat the reaction mixture to reflux and stir overnight.

Cool the reaction to room temperature, filter, and concentrate the filtrate.

Purify the residue by flash chromatography to yield the N-alkylation product.

Step 6: Intramolecular Addition to form Tetracycle
To a solution of the N-alkylation product (6.8 g, 23.0 mmol) in tetrahydrofuran (THF, 230 mL)

at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 50.6 mL, 50.6

mmol) dropwise.

Stir the reaction mixture at -78 °C for 1 hour.

Quench the reaction with saturated aqueous ammonium chloride.

Perform an aqueous workup and purify the crude product by flash chromatography to obtain

the tetracycle.[3]
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Step 7: Reduction to (±)-Sparteine
To a suspension of lithium aluminum hydride (LiAlH4, 2.5 g, 64.5 mmol) in diethyl ether (130

mL) at 0 °C, add a solution of the tetracycle (3.8 g, 12.9 mmol) in diethyl ether dropwise.

Heat the reaction mixture to reflux and stir overnight.

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium

hydroxide, and water.

Filter the resulting solid and wash with diethyl ether.

Concentrate the filtrate to give crude (±)-Sparteine.

The product can be further purified by distillation or recrystallization as the bis-hydrogen

sulfate salt.[3]

Conclusion
This application note provides a comprehensive protocol for the gram-scale total synthesis of

(±)-Sparteine. The detailed experimental procedures and quantitative data are intended to

enable researchers to successfully replicate this efficient synthesis. The use of readily available

starting materials and the robustness of the reaction sequence make this a valuable method for

obtaining significant quantities of (±)-Sparteine for various applications in chemical synthesis

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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